(5-Bromothiophen-2-yl)tributylstannane
Overview
Description
(5-Bromothiophen-2-yl)tributylstannane is an organotin compound with the molecular formula C16H29BrSSn and a molecular weight of 452.08 g/mol . It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions . The compound features a bromothiophene moiety attached to a tributylstannane group, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Bromothiophen-2-yl)tributylstannane can be synthesized through the reaction of 5-bromothiophene with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
5-Bromothiophene+Tributyltin chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-yl)tributylstannane primarily undergoes substitution reactions, particularly in Stille coupling reactions where it acts as a stannylated reagent . It can also participate in other types of reactions such as oxidation and reduction under specific conditions.
Common Reagents and Conditions
Stille Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., cesium carbonate) are commonly used in Stille coupling reactions involving this compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the bromothiophene moiety.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. In Stille coupling, the primary product is a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced thiophene derivatives .
Scientific Research Applications
(5-Bromothiophen-2-yl)tributylstannane has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling.
Material Science: The compound is used in the preparation of conjugated polymers and organic semiconductors for applications in organic solar cells and light-emitting diodes.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds and pharmaceuticals.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-yl)tributylstannane in Stille coupling reactions involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide (bromine) on the thiophene ring, forming a palladium complex.
Transmetalation: The stannyl group transfers the organic moiety to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2-Tributylstannyl-5-bromothiophene: Similar in structure but with different substitution patterns on the thiophene ring.
5-Bromothiophen-2-yltrimethylstannane: Contains a trimethylstannane group instead of a tributylstannane group.
5-Bromothiophen-2-yltriphenylstannane: Features a triphenylstannane group, offering different reactivity and steric properties.
Uniqueness
(5-Bromothiophen-2-yl)tributylstannane is unique due to its specific substitution pattern and the presence of the tributylstannane group, which provides a balance of reactivity and stability in various chemical reactions . Its versatility in Stille coupling reactions makes it a valuable reagent in organic synthesis and material science .
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-tributylstannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrS.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPYNNAAWHVCBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BrSSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577729 | |
Record name | (5-Bromothiophen-2-yl)(tributyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143724-36-1 | |
Record name | (5-Bromothiophen-2-yl)(tributyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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